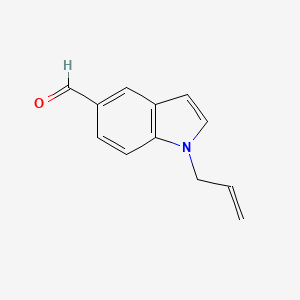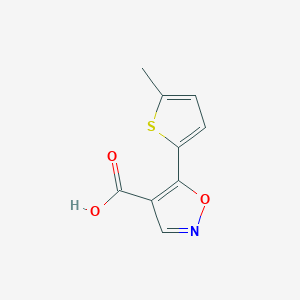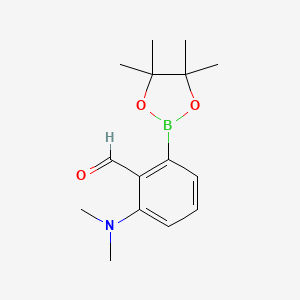
5-O-Methanesulfonate-2,3-O-isopropylidene-2-C-methyl-D-ribonic-gamma-lactone
Vue d'ensemble
Description
5-O-Methanesulfonate-2,3-O-isopropylidene-2-C-methyl-D-ribonic-gamma-lactone is an organic compound with the chemical formula C10H16O7S and a molecular weight of 280.295 g/mol . It appears as a colorless to light yellow solid and is soluble in water and organic solvents . This compound is commonly used as a chemical intermediate in organic synthesis and nucleic acid analysis .
Méthodes De Préparation
The preparation of 5-O-Methanesulfonate-2,3-O-isopropylidene-2-C-methyl-D-ribonic-gamma-lactone involves a series of synthetic steps. One common method involves the reaction of methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside or methyl 2,3-O-isopropylidene-5-O-mesyl-β-D-ribofuranoside with selected aliphatic and heterocyclic aromatic amines . The reaction conditions typically include heating the substrate and a catalyst such as DMAP in a screw cap ampoule at 100°C for 48 hours . Industrial production methods may vary, but they generally follow similar synthetic routes designed by experts in organic chemical synthesis .
Analyse Des Réactions Chimiques
5-O-Methanesulfonate-2,3-O-isopropylidene-2-C-methyl-D-ribonic-gamma-lactone undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include sulfonyl halides and pyridine . The major products formed from these reactions are quaternary ammonium salts, which are synthesized by reacting the compound with selected aliphatic and heterocyclic aromatic amines . Additionally, the compound can be used in the preparation of sulfate esters, a reaction first described by Adolph Strecker in 1868 .
Applications De Recherche Scientifique
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is commonly used in nucleic acid analysis and modification research, serving as a nucleic acid sequence determination reagent and a fluorescent labeling reagent . In organic synthesis, it acts as a chemical intermediate, facilitating the synthesis of various complex molecules . Its unique properties make it valuable in the development of new analytical techniques and the study of nucleic acid structures .
Mécanisme D'action
The mechanism of action of 5-O-Methanesulfonate-2,3-O-isopropylidene-2-C-methyl-D-ribonic-gamma-lactone involves its role as a chemical intermediate in various reactions. It interacts with nucleophiles and outgoing groups to form quaternary ammonium salts . The molecular targets and pathways involved in these reactions include the formation of stable intermediates and the facilitation of nucleophilic substitution reactions . The compound’s ability to form stable intermediates is crucial for its effectiveness in nucleic acid analysis and modification .
Comparaison Avec Des Composés Similaires
5-O-Methanesulfonate-2,3-O-isopropylidene-2-C-methyl-D-ribonic-gamma-lactone can be compared to other similar compounds such as methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside and methyl 2,3-O-isopropylidene-5-O-mesyl-β-D-ribofuranoside . These compounds share similar chemical structures and reactivity patterns but differ in their specific functional groups and reactivity with various nucleophiles . The uniqueness of this compound lies in its specific methanesulfonate group, which imparts distinct reactivity and stability properties .
Propriétés
IUPAC Name |
[(3aR,6R,6aR)-2,2,3a-trimethyl-4-oxo-6,6a-dihydrofuro[3,4-d][1,3]dioxol-6-yl]methyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O7S/c1-9(2)16-7-6(5-14-18(4,12)13)15-8(11)10(7,3)17-9/h6-7H,5H2,1-4H3/t6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWYXEOJWFRCAJ-BRDIYROLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(=O)C2(O1)C)COS(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@@H]([C@H](OC1=O)COS(=O)(=O)C)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-Chloro-2-[(4-chlorobenzyl)oxy]-4-fluoro-5-nitrobenzene](/img/structure/B1459658.png)

![diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1459661.png)
